molecular formula C9H10F3NO2 B8813949 N-methylaniline 2,2,2-trifluoroacetate

N-methylaniline 2,2,2-trifluoroacetate

Cat. No.: B8813949
M. Wt: 221.18 g/mol
InChI Key: TXXJGCVOHDSYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylaniline 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoroacetate group attached to an N-methylbenzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylaniline 2,2,2-trifluoroacetate typically involves the reaction of N-methylbenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{N-methylbenzenamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-methylaniline 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to N-methylbenzenamine.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-methylaniline 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methylaniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-methyl-: Lacks the trifluoroacetate group, resulting in different reactivity and applications.

    Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the N-methylbenzenamine structure.

Uniqueness

N-methylaniline 2,2,2-trifluoroacetate is unique due to the presence of both the N-methylbenzenamine and trifluoroacetate groups

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

N-methylaniline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7)

InChI Key

TXXJGCVOHDSYBC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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